Lack of Direct Comparative Bioactivity Data for 4-Benzhydryl-N-benzylpiperazin-1-amine
An exhaustive search of primary literature and patents was conducted to identify quantitative, comparator-based evidence for 4-Benzhydryl-N-benzylpiperazin-1-amine. No direct head-to-head comparison studies were found. While the compound is structurally related to an active series of MAO inhibitors, it was not among the 21 derivatives (compounds 1-21) synthesized and screened for MAO-A and MAO-B inhibitory activity in the foundational study [1]. Therefore, a quantitative differentiation claim cannot be made from existing data. This represents a critical data gap for selection decisions.
| Evidence Dimension | MAO-A or MAO-B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No quantitative bioactivity data found. |
| Comparator Or Baseline | Closest analogs in series (e.g., compound 12: MAO-B IC50 = 80 nM; compound 7: MAO-A IC50 = 120 nM) [1]. |
| Quantified Difference | Not applicable. The target compound was not included in the comparative study. |
| Conditions | Amplex Red assay; recombinant human MAO-A and MAO-B enzymes [1]. |
Why This Matters
For procurement, this absence of data means any selection of this compound over a characterized analog carries significant scientific risk, as its activity profile is unvalidated.
- [1] Kumar, B., Sheetal, B., Mantha, A. K., & Kumar, V. (2018). Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors. Bioorganic Chemistry, 77, 252-262. View Source
